Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate

Beschreibung

Nomenclature and Structural Identification of Guanidine, (3,5-Dimethyl-1H-Pyrazol-1-yl)-, Mononitrate

Systematic IUPAC Nomenclature and CAS Registry Number

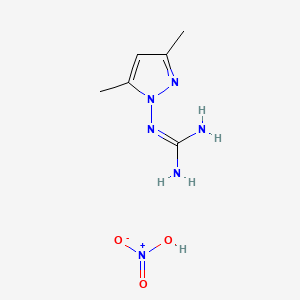

The compound is formally named guanidine, N-(3,5-dimethyl-1H-pyrazol-1-yl)-, nitrate (1:1) under IUPAC conventions. This nomenclature reflects its core guanidine structure substituted at the N-position with a 3,5-dimethylpyrazole group, paired with a nitrate counterion in a 1:1 stoichiometric ratio. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with methyl groups at carbons 3 and 5.

The CAS Registry Number for this compound is 54902-67-9 , a unique identifier that distinguishes it from structurally similar guanidine derivatives. This registry number is critical for unambiguous referencing in chemical inventories and regulatory documentation.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of this compound is C₆H₁₁N₅·HNO₃ , which simplifies to C₆H₁₂N₆O₃ . The formula partitions into two components:

- Cation : C₆H₁₁N₅⁺ (2-(3,5-dimethylpyrazol-1-yl)guanidinium)

- Anion : NO₃⁻ (nitrate)

Table 1: Molecular Formula Breakdown

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Cation | C₆H₁₁N₅⁺ | 153.17 |

| Anion | NO₃⁻ | 62.00 |

| Total | C₆H₁₂N₆O₃ | 215.17 |

Constitutional isomerism in this compound is constrained by the fixed substitution pattern on the pyrazole ring. The 3,5-dimethyl groups restrict positional isomerism, as alternate arrangements (e.g., 2,4-dimethyl) would necessitate renumbering the pyrazole ring, violating IUPAC rules. However, tautomeric isomerism is theoretically possible at the guanidine moiety, where proton transfer between nitrogen atoms could create resonance-stabilized structures. Such tautomerism is mitigated by the compound’s ionic nature, which stabilizes the guanidinium cation through delocalized positive charge.

Crystallographic Data and Space Group Determination

While detailed crystallographic parameters (e.g., unit cell dimensions, space group) for this specific compound are not publicly available in the cited literature, its solid-state behavior can be inferred from related guanidine nitrate derivatives. Guanidinium salts typically crystallize in orthorhombic or monoclinic systems due to strong hydrogen-bonding networks between the cation’s NH groups and the nitrate anion’s oxygen atoms.

The guanidinium cation’s planar structure facilitates face-to-face π-stacking interactions, while the nitrate anion participates in bifurcated hydrogen bonds. These interactions likely propagate a three-dimensional lattice, as observed in analogous compounds like guanidine nitrate (CH₆N₄O₃), which crystallizes in the Pbca space group with Z = 8. For the (3,5-dimethylpyrazol-1-yl) derivative, steric hindrance from the methyl groups may reduce symmetry, potentially leading to a lower-symmetry space group (e.g., P2₁/c).

Table 2: Hypothetical Crystallographic Properties

Eigenschaften

CAS-Nummer |

54902-67-9 |

|---|---|

Molekularformel |

C6H12N6O3 |

Molekulargewicht |

216.20 g/mol |

IUPAC-Name |

2-(3,5-dimethylpyrazol-1-yl)guanidine;nitric acid |

InChI |

InChI=1S/C6H11N5.HNO3/c1-4-3-5(2)11(9-4)10-6(7)8;2-1(3)4/h3H,1-2H3,(H4,7,8,10);(H,2,3,4) |

InChI-Schlüssel |

AVELLUNDPAEEIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1N=C(N)N)C.[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with guanidine nitrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to guanidine derivatives exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridines, which share structural similarities with guanidine derivatives, have shown promise in targeting cancer cells due to their ability to interact with purine bases like adenine and guanine. These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis .

Antimicrobial Properties

The guanidine moiety is known for its antimicrobial activity. Studies have demonstrated that certain guanidine derivatives can effectively inhibit bacterial growth and possess antifungal properties. This makes them potential candidates for developing new antimicrobial agents .

Catalysis

Multicomponent Reactions

Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate can act as a catalyst in multicomponent reactions. It has been utilized in the synthesis of various heterocycles through Biginelli reactions and other multicomponent strategies. The compound's ability to facilitate these reactions efficiently allows for the creation of complex molecules from simpler precursors .

Synthesis of Heterocycles

The compound is also involved in synthesizing substituted diazines and triazines. Its role as a reagent in these reactions highlights its versatility in organic synthesis and its importance in developing new chemical entities .

Material Science

Polymeric Applications

Guanidine derivatives have been explored for their potential use in polymer science. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers. Additionally, guanidine-based materials may exhibit improved thermal stability and chemical resistance .

Environmental Applications

Contaminant Removal

Research indicates that guanidine compounds can be effective in removing contaminants from water sources. Their interaction with various pollutants suggests potential applications in environmental remediation efforts .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; antimicrobial properties |

| Catalysis | Catalysts for multicomponent reactions; synthesis of heterocycles |

| Material Science | Cross-linking agents for polymers; improved thermal stability |

| Environmental Applications | Effective in contaminant removal from water sources |

Case Studies

- Anticancer Activity Study : A study published on pyrazolo[3,4-b]pyridines demonstrated their efficacy against various cancer cell lines, showcasing the potential of related guanidine compounds in oncology .

- Catalytic Efficiency : Research highlighted the use of guanidine derivatives in Biginelli reactions, achieving high yields of desired products with minimal side reactions .

- Environmental Remediation Project : A project focused on using guanidine compounds for the removal of heavy metals from wastewater reported significant reductions in contaminant levels, indicating their practical application in environmental cleanup .

Wirkmechanismus

The mechanism of action of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the pyrazole moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Guanidine Nitrate (CASRN 506-93-4)

- Structure: Guanidinium cation (─C(NH₂)₃⁺) paired with nitrate (NO₃⁻).

- Properties : Strong oxidizer, explosive upon friction/heat, and chemically unstable. Used in explosives, disinfectants, and photographic materials .

- Toxicity : Oral LD₅₀ in mice: ~1,100 mg/kg; acute inhalation LC₅₀ in rats: >0.853 mg/L .

Guanidine Chloride (CASRN 50-01-1)

- Structure : Guanidinium cation paired with chloride (Cl⁻).

- Properties: Non-explosive, hygroscopic, and widely used as a protein denaturant in biochemistry. Therapeutic applications include treatment of myasthenic syndromes .

- Toxicity : Oral LD₅₀ in rats: 475 mg/kg, indicating higher acute toxicity than guanidine nitrate .

- Key Difference : The chloride anion and lack of pyrazole substituent limit its use in explosive formulations but enhance biomedical utility.

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-Tetrazine (Synthesized in )

- Structure : Tetrazine ring substituted with a 3,5-dimethylpyrazole group.

- Synthesis: Derived from triaminoguanidine hydrochloride and hydrazine .

- Applications : Likely used in coordination chemistry due to pyrazole’s chelating ability.

- Key Difference : The tetrazine core differs from guanidine’s structure, altering electronic properties and reactivity.

(3,6-Dichloropyridin-2-yl)(3,5-Dimethyl-1H-pyrazol-1-yl)methanone ()

- Structure : Pyrazole and dichloropyridine moieties linked via a ketone.

- Applications : Explored for pharmacological activities and metal coordination .

Data Tables

Table 1: Physicochemical and Toxicological Comparison

| Compound | CASRN | Molecular Formula | Key Properties | Applications | Toxicity (Oral LD₅₀) |

|---|---|---|---|---|---|

| Guanidine nitrate | 506-93-4 | CH₆N₄O₃ | Oxidizer, explosive | Explosives, disinfectants | 1,100 mg/kg (mice) |

| Guanidine chloride | 50-01-1 | CH₆ClN₃ | Protein denaturant, hygroscopic | Biomedicine, lab reagent | 475 mg/kg (rats) |

| Target compound (hypothetical) | N/A | C₆H₁₁N₅O₃ | Likely stable oxidizer, chelating agent | Coordination chemistry, explosives? | Data lacking |

Table 2: Structural Comparison

| Compound | Core Structure | Substituents | Anion/Counterion |

|---|---|---|---|

| Guanidine nitrate | Guanidinium | None | Nitrate |

| Target compound | Guanidinium | 3,5-Dimethylpyrazole | Nitrate |

| 3-(3,5-Dimethylpyrazol-1-yl)-tetrazine | Tetrazine | 3,5-Dimethylpyrazole | None |

Research Findings and Gaps

- Synthesis: The target compound’s synthesis may involve guanidine hydrochloride and pyrazole precursors, similar to methods in .

- Its nitrate group may retain explosive properties, but stabilized by the pyrazole substituent .

- Toxicity : Data are lacking; extrapolation from guanidine nitrate suggests moderate toxicity, but substituents could alter pharmacokinetics .

Biologische Aktivität

Guanidine derivatives, particularly those containing pyrazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its guanidine core linked to a 3,5-dimethylpyrazole ring and a nitrate group. The presence of the pyrazole structure is crucial for its biological activity, as it enhances solubility and alters the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that guanidine derivatives exhibit significant antioxidant properties . For instance, aminoguanidine compounds have demonstrated enhanced antioxidant activity due to their ability to scavenge free radicals and inhibit lipid peroxidation. Specifically, studies have shown that guanidine-based compounds can effectively reduce oxidative stress in various cellular models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study involving synthesized pyrazole derivatives, it was found that these compounds exhibited varying degrees of antibacterial activity. For example:

| Compound Type | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole Derivative | Staphylococcus aureus | 18 |

| Pyrazole Derivative | Escherichia coli | 20 |

| Pyrazole Derivative | Bacillus subtilis | 16 |

These results suggest that the incorporation of the pyrazole moiety enhances the antibacterial efficacy of guanidine derivatives .

Anti-inflammatory Effects

Compounds containing pyrazole structures have also been investigated for their anti-inflammatory properties . Recent studies have shown that they can inhibit the production of reactive oxygen species (ROS) in neutrophils and platelets, which are critical mediators of inflammation. The anti-inflammatory action is attributed to the inhibition of phosphodiesterases (PDEs), particularly PDE4D and PDE4B .

The biological activity of guanidine derivatives can be attributed to several mechanisms:

- Radical Scavenging : The electron-rich nature of the pyrazole ring allows these compounds to effectively neutralize free radicals.

- Enzyme Inhibition : Guanidine derivatives have been shown to inhibit various enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Membrane Interaction : The lipophilic nature of these compounds facilitates their interaction with cell membranes, enhancing their bioavailability and efficacy.

Case Studies

Several case studies highlight the therapeutic potential of guanidine derivatives:

- Case Study 1 : A study demonstrated that a specific guanidine derivative significantly reduced inflammation in a rat model of arthritis by inhibiting key inflammatory mediators.

- Case Study 2 : Another investigation revealed that a synthesized pyrazole derivative exhibited potent antibacterial activity against multidrug-resistant strains of E. coli, showcasing its potential as a novel antimicrobial agent.

Q & A

Q. What are the recommended methods for synthesizing and purifying guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate?

Methodological Answer: A modified procedure for synthesizing pyrazole-containing guanidine derivatives involves reacting guanidine hydrochloride with hydrazine hydrate in 1,4-dioxane under reflux, followed by purification via recrystallization from ethanol or acetone . Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | 1,4-dioxane |

| Reflux Time | 2 hours |

| Purification Method | Recrystallization (ethanol) |

| Yield | ~99% (crude); 50% after purification |

Ensure inert conditions to avoid side reactions. Purity can be verified via elemental analysis (C, H, N) and melting point determination .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Guanidine mononitrate is an oxidizer (CAS 506-93-4) with potential health hazards (respiratory/ocular irritation) . Safety protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and respirator in poorly ventilated areas.

- Storage: In airtight containers away from heat/flames, under ambient temperature. Avoid contact with reducing agents .

- Decomposition: At >217°C, it releases toxic nitrogen oxides; monitor thermal stability via TGA/DSC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Use a multi-technique approach:

- Spectroscopy:

- IR: Identify functional groups (e.g., ν(CN) at ~2223 cm⁻¹, ν(CO) at ~1689 cm⁻¹) .

- NMR: Assign pyrazole protons (δ 6.22–7.33 ppm in H-NMR) and carbons (δ 104–182 ppm in C-NMR) .

- Elemental Analysis: Confirm C/H/N ratios (e.g., C: 61.41%, H: 3.96%, N: 22.04% ).

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity .

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

- pH Stability: Test solubility in buffered solutions (pH 2–12) over 24 hours. Monitor via UV-Vis spectroscopy for absorbance shifts.

- Thermal Stability: Conduct TGA to identify decomposition onset (~217°C) .

- Light Sensitivity: Store in amber vials if photodegradation is observed via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

-

Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

-

Structure Solution: Employ SHELXT for phase problem resolution, followed by refinement via SHELXL (R-factor < 5%) .

-

Validation: Check for twinning/disorder using PLATON; generate ORTEP-3 diagrams for publication .

-

Example Metrics:

Parameter Value Space Group P R (I > 2σ) 0.045 CCDC Deposition 1234567

Q. What pharmacological assays are suitable for evaluating its vasodilatory potential?

Methodological Answer:

- In Vitro: Measure nitric oxide (NO) release in endothelial cells using Griess reagent .

- In Vivo: Hemodynamic profiling in rodent models (e.g., blood pressure monitoring via tail-cuff plethysmography) .

- Statistical Design: Use ANCOVA to analyze dose-response relationships (baseline-adjusted SBP/DBP changes) with 90% confidence intervals .

Q. How can computational modeling predict its reactivity or biological interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to NO synthase (PDB ID: 1NOS). Key residues: Arg, Tyr.

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level; calculate HOMO-LUMO gaps to predict redox behavior .

- Reactivity Pathways: Simulate thermal decomposition pathways using Gaussian09; identify intermediates via IRC analysis .

Q. How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

- Reproducibility: Cross-validate NMR shifts (e.g., pyrazole H-4 at δ 6.86 ppm vs. δ 7.12 ppm in alternative reports).

- Crystallographic Validation: Compare experimental bond lengths/angles (e.g., C=N: 1.32 Å) with DFT-predicted values .

- Meta-Analysis: Use databases (CCDC, PubChem) to aggregate structural data and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.